![molecular formula C6H5BrN4S B596492 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1306829-95-7](/img/structure/B596492.png)
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H5BrN4S . It has a molecular weight of 245.1 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is represented by the InChI code: 1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) . This compound is a part of the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket .
Chemical Reactions Analysis
The bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its N-methyl analogs leads to the corresponding 3-bromo derivatives . The reaction is inhibited by 4-hydroxypyrazolo[3,4-d]pyrimidine .
Physical And Chemical Properties Analysis
“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a solid compound . It has a molecular weight of 245.1 . The compound should be stored in a refrigerator .
Scientific Research Applications
Bicyclic 6 + 6 Systems
The compound is a type of bicyclic [6 + 6] system, which has been studied for its chemistry and biological significance . The main sections of this research include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
Medical and Pharmaceutical Applications
The compound has been applied on a large scale in the medical and pharmaceutical fields . This is due to its diverse biological applications and synthetic importance .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which could potentially include “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine”, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α)
These compounds have also shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Interaction with Active Residues of ATF4 and NF-kB Proteins
A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Antimicrobial, Analgesic and Anti-inflammatory Activities
Thiophene derivatives, which could potentially include “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine”, have shown antimicrobial, analgesic and anti-inflammatory activities .
Safety and Hazards
The safety information for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
The future directions for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” could involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . This could involve the synthesis and modification of pyrido[3,4-d]pyrimidines . The aim would be to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine interacts with its kinase targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine affects the kinase signaling pathways . Many kinases have been found to be closely linked to tumor proliferation and survival, and therefore kinase inhibition represents an effective treatment for cancer .
Result of Action
The result of the action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is the inhibition of kinase activity . This inhibition can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .
properties
IUPAC Name |
3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIXBIKEFRPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine | |
CAS RN |
1306829-95-7 |
Source
|
Record name | 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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